Cas no 86505-44-4 ((R)-3-Phenylcyclopentanone)

(R)-3-Phenylcyclopentanone is a chiral cyclopentanone derivative featuring a phenyl substituent at the 3-position. This compound serves as a valuable intermediate in asymmetric synthesis and pharmaceutical research due to its stereospecific configuration, which is critical for the production of enantiomerically pure compounds. Its rigid cyclopentanone backbone enhances structural stability, while the phenyl group provides versatility for further functionalization. The (R)-enantiomer is particularly useful in the synthesis of biologically active molecules, including ligands and catalysts for enantioselective reactions. High purity and well-defined stereochemistry make it a preferred choice for applications requiring precise chiral control in organic and medicinal chemistry.
(R)-3-Phenylcyclopentanone structure
(R)-3-Phenylcyclopentanone structure
Product Name:(R)-3-Phenylcyclopentanone
CAS No:86505-44-4
MF:C11H12O
MW:160.2124
MDL:MFCD08276412
CID:991698
PubChem ID:87558022
Update Time:2025-05-28

(R)-3-Phenylcyclopentanone Chemical and Physical Properties

Names and Identifiers

    • (R)-3-Phenylcyclopentanone
    • (3R)-3-phenylcyclopentan-1-one
    • (r)-3-phenylcyclopentan-1-one
    • (R)-3-phenyl-cyclopentanone
    • (R)-3alpha-Phenylcyclopentanone
    • (R,S)-3-Phenyl-cyclopentanone
    • MFBXYJLOYZMFIN-SNVBAGLBSA-N
    • P1504
    • MDL: MFCD08276412
    • Inchi: 1S/C11H12O/c12-11-7-6-10(8-11)9-4-2-1-3-5-9/h1-5,10H,6-8H2/t10-/m1/s1
    • InChI Key: MFBXYJLOYZMFIN-SNVBAGLBSA-N
    • SMILES: O=C1C([H])([H])C([H])([H])[C@@]([H])(C2C([H])=C([H])C([H])=C([H])C=2[H])C1([H])[H]

Computed Properties

  • Exact Mass: 160.08900
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: 1.8

Experimental Properties

  • Color/Form: Not determined
  • Refractive Index: 90 ° (C=0.5, CHCl3)
  • PSA: 17.07000
  • LogP: 2.52320
  • Solubility: Not determined

(R)-3-Phenylcyclopentanone Security Information

(R)-3-Phenylcyclopentanone Customs Data

  • HS CODE:2914399090
  • Customs Data:

    China Customs Code:

    2914399090

    Overview:

    2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

(R)-3-Phenylcyclopentanone Pricemore >>

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TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
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Chemenu
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abcr
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(R)-3-Phenylcyclopentanone Suppliers

Amadis Chemical Company Limited
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(CAS:86505-44-4)(R)-3-Phenylcyclopentanone
Order Number:A1207276
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):485.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:86505-44-4)(R)-3-Phenylcyclopentanone
A1207276
Purity:99%
Quantity:1g
Price ($):485.0
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